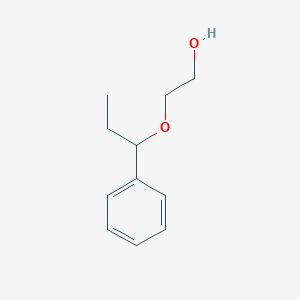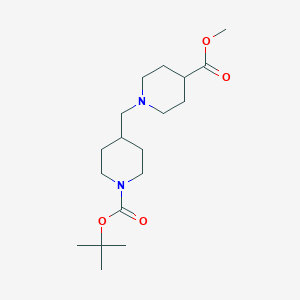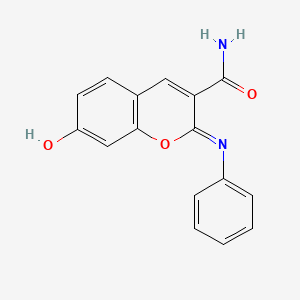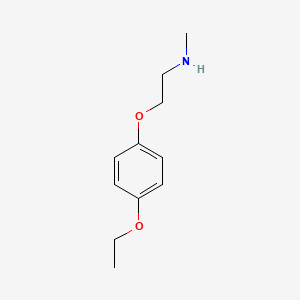
2-(1-phenylpropoxy)ethanol
Descripción general
Descripción
2-(1-Phenylpropoxy)ethanol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of a phenyl group attached to a propoxy group, which is further connected to an ethanol moiety.
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown .
Biochemical Pathways
Ethanol, a related compound, is known to be involved in various biochemical pathways, including the conversion into acetyl-coa, a central precursor for myriad biochemicals .
Result of Action
The molecular and cellular effects of 2-(1-phenylpropoxy)ethanol’s action are currently unknown due to the lack of specific research on this compound .
Métodos De Preparación
2-(1-Phenylpropoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenyl-1,3-dioxolane with triethylaluminum in dichloromethane at temperatures ranging from 0°C to 20°C . This method yields a high purity product and is widely used in laboratory settings. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(1-Phenylpropoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylpropanoic acid, while reduction can produce phenylpropanol .
Aplicaciones Científicas De Investigación
2-(1-Phenylpropoxy)ethanol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it is studied for its potential biological activity and effects on cell function and signal transduction. The compound is also used in industrial applications, such as the production of fragrances and flavorings .
Comparación Con Compuestos Similares
2-(1-Phenylpropoxy)ethanol can be compared to other similar compounds, such as phenoxyethanol and phenylpropanol. Phenoxyethanol, for instance, is used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties . Phenylpropanol, on the other hand, is used in the synthesis of various organic compounds and has applications in the fragrance industry . The unique structure of this compound, with its phenylpropoxy group, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Propiedades
IUPAC Name |
2-(1-phenylpropoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAMPAEWGJKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541158 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-37-5 | |
| Record name | 2-(1-Phenylpropoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30541158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B3058754.png)


